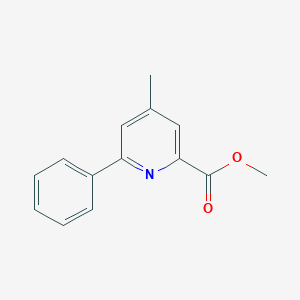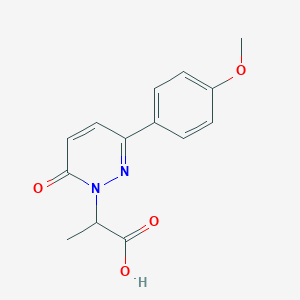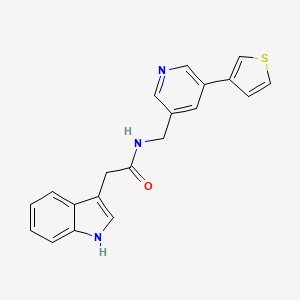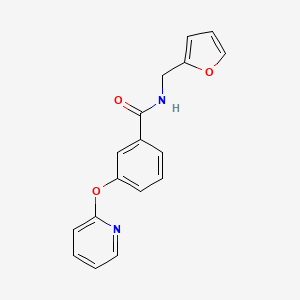![molecular formula C23H26N4O2 B3020712 4-amino-N~3~-(4-methoxybenzyl)-N~5~-[3-(trifluoromethyl)benzyl]isothiazole-3,5-dicarboxamide CAS No. 1251623-98-9](/img/structure/B3020712.png)
4-amino-N~3~-(4-methoxybenzyl)-N~5~-[3-(trifluoromethyl)benzyl]isothiazole-3,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like this one, which contain isothiazole and benzyl groups, are often used in medicinal chemistry due to their potential biological activities . The presence of the isothiazole ring, a sulfur and nitrogen-containing heterocycle, can contribute to the reactivity and potential biological activity of the compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . For example, N-bromosuccinimide (NBS) can be used in a free radical reaction to introduce a bromine atom at the benzylic position .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . The presence of different functional groups, such as the isothiazole ring and the benzyl groups, can be confirmed based on their characteristic signals in the NMR spectrum .Chemical Reactions Analysis
Reactions involving compounds like this one can occur at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the isothiazole ring and the benzyl groups can affect the compound’s solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Thiophene derivatives, including the compound , play a crucial role in medicinal chemistry. Let’s explore some of their therapeutic properties:
Anti-Inflammatory Activity: Thiophene derivatives exhibit anti-inflammatory effects, making them valuable candidates for drug development . Their ability to modulate inflammatory pathways can potentially lead to novel treatments for inflammatory conditions.
Anti-Psychotic and Anti-Anxiety Properties: Certain thiophene-based compounds have demonstrated anti-psychotic and anxiolytic effects. These properties are essential for managing mental health disorders .
Anti-Cancer Potential: Thiophene derivatives have been investigated for their anti-cancer activity. They may interfere with cancer cell growth and proliferation, making them promising candidates for oncology research .
Kinase Inhibition: Some thiophene-containing molecules act as kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and inhibiting specific kinases can have therapeutic implications .
Estrogen Receptor Modulation: Thiophene-based compounds have been explored as potential estrogen receptor modulators. These molecules could impact hormone-related conditions and diseases .
Anti-Fungal and Anti-Microbial Effects: Thiophenes exhibit anti-fungal and anti-microbial properties, which are relevant for combating infections and microbial diseases .
Material Science Applications
Beyond medicine, thiophene derivatives find applications in material science:
Light-Emitting Diodes (LEDs): Thiophenes are used in the fabrication of light-emitting diodes (LEDs). Their electronic properties make them suitable for creating efficient and durable light sources .
Corrosion Inhibition
Thiophene-containing compounds can act as inhibitors of metal corrosion. This property is valuable for protecting metal surfaces in various industrial applications .
Eigenschaften
IUPAC Name |
[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15-7-12-19-21(26-17-8-10-18(29-3)11-9-17)20(14-24-22(19)25-15)23(28)27-13-5-4-6-16(27)2/h7-12,14,16H,4-6,13H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUSGXYKRKKYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)OC)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N~3~-(4-methoxybenzyl)-N~5~-[3-(trifluoromethyl)benzyl]isothiazole-3,5-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3020629.png)

![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3020631.png)
![6-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3020633.png)


![Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B3020638.png)
![1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B3020639.png)
![N-(2-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3020641.png)
![5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3020642.png)
![(Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B3020643.png)


![N-(2-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3020651.png)